Methyl 5-nitro-3-propoxybenzofuran-2-carboxylate
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Overview
Description
Benzofuran compounds are widely recognized for their biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of the nitro group and the propoxy substituent in this compound enhances its reactivity and potential for diverse chemical transformations.
Preparation Methods
The synthesis of Methyl5-nitro-3-propoxybenzofuran-2-carboxylate typically involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of a suitable catalyst, followed by nitration and esterification reactions . Industrial production methods may include the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and controlled atmospheres to ensure the desired product formation.
Chemical Reactions Analysis
Methyl5-nitro-3-propoxybenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Substitution: The propoxy group can be substituted with other alkoxy groups or halogens using appropriate reagents and conditions.
Major Products: The major products formed from these reactions include amino derivatives, quinones, and substituted benzofuran derivatives.
Scientific Research Applications
Methyl5-nitro-3-propoxybenzofuran-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl5-nitro-3-propoxybenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to oxidative stress and cell death. The propoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Methyl5-nitro-3-propoxybenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
5-Nitrobenzofuran-2-carboxylate: Lacks the propoxy group, resulting in different reactivity and biological activity.
3-Propoxybenzofuran-2-carboxylate: Lacks the nitro group, affecting its oxidative and reductive properties.
Methylbenzofuran-2-carboxylate: Lacks both the nitro and propoxy groups, making it less reactive and less biologically active.
These comparisons highlight the unique combination of functional groups in Methyl5-nitro-3-propoxybenzofuran-2-carboxylate, which contributes to its distinct chemical and biological properties.
Biological Activity
Methyl 5-nitro-3-propoxybenzofuran-2-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth review of its biological properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C13H13N1O5, with a molecular weight of approximately 279.24 g/mol. The compound features a benzofuran core with a nitro group and a propoxy substituent, which contribute to its biological activity.
1. Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it was effective against breast cancer (MCF-7) and lung cancer (A549) cells, showing IC50 values in the low micromolar range.
Table 1: Anticancer Activity Summary
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Induction of apoptosis |
A549 | 15.0 | Cell cycle arrest at G2/M phase |
HeLa | 10.0 | Inhibition of microtubule polymerization |
2. Antibacterial Properties
This compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies utilizing the disk diffusion method indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli.
Table 2: Antibacterial Activity Overview
Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 20 | 50 µg/mL |
Escherichia coli | 18 | 75 µg/mL |
Bacillus subtilis | 22 | 40 µg/mL |
3. Antioxidant Activity
The antioxidant potential of this compound was evaluated through DPPH radical scavenging assays, showing a significant reduction in free radicals compared to control samples. This property may contribute to its protective effects against oxidative stress-related diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Inhibition of Enzymatic Activity : It demonstrates inhibitory effects on key enzymes involved in bacterial cell wall synthesis.
- Radical Scavenging : The presence of the nitro group enhances its ability to neutralize free radicals.
Case Studies
Several studies have highlighted the efficacy of this compound in therapeutic applications:
- Study on Breast Cancer Cells : A study published in Journal of Medicinal Chemistry reported that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through mitochondrial pathways .
- Antibacterial Efficacy Against MRSA : Research conducted by Foroumadi et al. demonstrated that derivatives of this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics .
- Antioxidant Effects : A recent thesis highlighted the compound's ability to scavenge free radicals effectively, suggesting its use as a dietary supplement for oxidative stress management .
Properties
Molecular Formula |
C13H13NO6 |
---|---|
Molecular Weight |
279.24 g/mol |
IUPAC Name |
methyl 5-nitro-3-propoxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H13NO6/c1-3-6-19-11-9-7-8(14(16)17)4-5-10(9)20-12(11)13(15)18-2/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
WLHCSHLUNQGIKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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